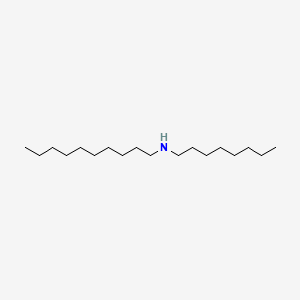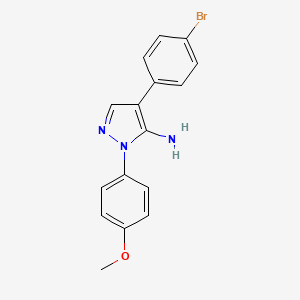
N-Octyldecylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octyldecilamina es una alquilamina primaria de cadena larga con la fórmula química C18H39N . Es un derivado de la octadecilamina, caracterizado por sus propiedades hidrófobas y su uso en diversas aplicaciones industriales y científicas. Este compuesto es conocido por su función como modificador de superficie y su capacidad para formar películas estables y nanocompuestos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
N-Octyldecilamina se puede sintetizar mediante varios métodos, incluida la reducción de nitrilos o la aminación de alcoholes. Un método común implica la hidrogenación de octadecanitrilo en presencia de un catalizador como el níquel Raney. La reacción generalmente ocurre bajo condiciones de alta presión y temperatura para asegurar la conversión completa a la amina.
Métodos de Producción Industrial
En entornos industriales, la N-Octyldecilamina se produce a menudo mediante la hidrogenación catalítica de nitrilos grasos derivados de grasas y aceites naturales. Este proceso implica el uso de gas hidrógeno a alta presión y un catalizador metálico para convertir el nitrilo en la amina correspondiente. Las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-Octyldecilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar amidas o nitrilos correspondientes.
Reducción: Se puede reducir para formar aminas secundarias o terciarias.
Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde el grupo amino es reemplazado por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se utilizan a menudo en reacciones de sustitución.
Productos Principales
Oxidación: Produce amidas o nitrilos.
Reducción: Produce aminas secundarias o terciarias.
Sustitución: Produce varias aminas sustituidas dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
N-Octyldecilamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como tensioactivo y emulsionante en la preparación de nanomateriales y películas delgadas.
Biología: Se emplea en la modificación de biomoléculas y la preparación de biosensores.
Industria: Se utiliza en la producción de lubricantes, inhibidores de corrosión y ablandadores textiles.
Mecanismo De Acción
El mecanismo de acción de la N-Octyldecilamina implica su interacción con varios objetivos moleculares y vías. Como tensioactivo, reduce la tensión superficial y estabiliza las emulsiones. En los sistemas biológicos, puede modificar las propiedades de la superficie de las biomoléculas, mejorando su estabilidad y funcionalidad. Su naturaleza hidrófoba le permite interactuar con las membranas lipídicas, lo que podría alterar la fluidez y la permeabilidad de la membrana.
Comparación Con Compuestos Similares
Compuestos Similares
Octadecilamina: Similar en estructura pero con una longitud de cadena ligeramente diferente.
Hexadecilamina: Otra amina de cadena larga con una cadena de carbono más corta.
Dodecilamina: Una amina de cadena más corta con propiedades similares.
Singularidad
N-Octyldecilamina es única debido a su longitud de cadena específica, que proporciona un equilibrio entre la hidrofobicidad y la reactividad. Esto la hace particularmente útil en aplicaciones que requieren modificaciones superficiales estables y emulsiones.
Propiedades
Número CAS |
73201-43-1 |
|---|---|
Fórmula molecular |
C18H39N |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
N-octyldecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-7-9-11-12-14-16-18-19-17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3 |
Clave InChI |
UBBUHNHUKKIQAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCNCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![(2R)-2-[(Pyridin-3-ylmethyl)amino]propanoic acid](/img/structure/B12049900.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
![2-[(1r,3s,5R,7S)-3-acetamidoadamantan-1-yl]acetic acid](/img/structure/B12049920.png)


![2-methoxyethyl 5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12049949.png)




![N-(benzo[d]thiazol-2-yl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049986.png)

